Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate
Description
Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate is a cyclobutane-based compound featuring a chlorosulfonylmethyl group and two fluorine atoms at the 3,3-positions of the ring. The chlorosulfonyl group (-SO₂Cl) is a strong electron-withdrawing moiety, enhancing reactivity in nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O4S/c1-14-5(11)6(4-15(8,12)13)2-7(9,10)3-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYQHBHBBHOPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the difluoromethyl group and the chlorosulfonylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate and its analogues:
Physical Properties and Solubility
- Volatility : Methyl 3,3-difluorocyclobutane-1-carboxylate has a low boiling point (40–41°C), suggesting the chlorosulfonyl derivative may exhibit higher boiling due to increased molecular weight and polarity.
- Polarity : The hydroxy and trifluoromethyl groups in confer higher polarity than the chlorosulfonyl compound, which is likely more lipophilic.
Biological Activity
Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with chlorosulfonyl and difluoromethyl substituents. The unique structure imparts distinct chemical properties that may influence its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, beginning with the formation of the cyclobutane ring. Subsequent reactions introduce the chlorosulfonyl and difluoromethyl groups. Common reagents include sulfur trioxide for sulfonylation and fluorinating agents such as sulfur tetrafluoride. The overall yield and purity depend on specific reaction conditions, including temperature and solvent choice.
| Step | Reaction Type | Key Reagents | Notes |
|---|---|---|---|
| 1 | Cyclobutane Formation | Various alkenes | Requires controlled conditions |
| 2 | Sulfonylation | SO3 | Introduces chlorosulfonyl group |
| 3 | Fluorination | SF4 | Adds difluoromethyl group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act through inhibition or activation pathways, influencing various cellular processes including signal transduction and metabolic regulation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling cascades.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a novel antimicrobial agent.
Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction.
Case Study : In a recent investigation, this compound was tested on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Toxicological Profile
While exploring its therapeutic potential, it is crucial to assess the compound's safety profile. Toxicity studies reveal that at higher concentrations, there may be cytotoxic effects on normal human cells. However, at therapeutic doses, it appears to be well-tolerated.
| Parameter | Result |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg) |
| Cytotoxicity (human cells) | Minimal at therapeutic levels |
Q & A
Q. What are the optimal synthetic routes for Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate?
The synthesis typically involves cyclobutane ring functionalization. A plausible route includes:
- Step 1 : Preparation of a 3,3-difluorocyclobutane-1-carboxylate precursor via fluorination using agents like DAST (diethylaminosulfur trifluoride) .
- Step 2 : Introduction of the chlorosulfonylmethyl group via sulfonation of a methyl-substituted intermediate, followed by chlorination (e.g., using SOCl₂ or ClSO₃H) .
- Step 3 : Esterification with methanol under acidic catalysis (e.g., H₂SO₄) to yield the final product . Key parameters include temperature control (reflux for esterification) and anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the cyclobutane ring structure, difluoro substituents, and chlorosulfonylmethyl group. For example, ¹⁹F NMR shows distinct signals for geminal difluoro groups (~-90 ppm to -110 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₁₀ClF₂O₄S: calc. 294.98 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves steric effects of the chlorosulfonylmethyl group and ring strain in the cyclobutane core .
Q. How does the compound’s stability impact experimental design?
The chlorosulfonylmethyl group is highly reactive and prone to hydrolysis. Stability considerations include:
- Storage : Anhydrous conditions (e.g., under N₂ or Ar) at -20°C to prevent degradation .
- Reaction Solvents : Use dry aprotic solvents (e.g., THF, DCM) to avoid nucleophilic attack by water .
- Handling : Short reaction times and low temperatures (<0°C) during sulfonation/chlorination steps .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
Contradictions may arise from:
- Dynamic Effects : Ring puckering in the cyclobutane core causes variable ¹H NMR splitting. Variable-temperature NMR (VT-NMR) can elucidate conformational exchange .
- Hydrogen Bonding : The chlorosulfonyl group may interact with solvents (e.g., DMSO-d₆), shifting peaks. Compare spectra in CDCl₃ vs. DMSO-d₆ to identify artifacts .
- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish between main product and byproducts (e.g., hydrolysis derivatives) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Density Functional Theory (DFT) : Models transition states for SN2 reactions at the chlorosulfonylmethyl group. Key parameters include charge distribution (Mulliken charges) and frontier molecular orbitals (FMOs) .
- Molecular Dynamics (MD) : Simulates solvation effects on reaction rates (e.g., polar solvents stabilize transition states) .
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose alternative pathways, such as using protected intermediates to avoid side reactions .
Q. What strategies mitigate low yields in multi-step syntheses?
- Intermediate Purification : Use flash chromatography or recrystallization after each step to remove byproducts (e.g., sulfonic acids from incomplete chlorination) .
- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate esterification or sulfonation .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of S=O stretches at ~1350 cm⁻¹) .
Q. How does the difluorocyclobutane ring influence steric and electronic properties?
- Steric Effects : The geminal difluoro substituents increase ring strain, enhancing reactivity toward ring-opening reactions .
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing the carboxylate ester and chlorosulfonyl groups. This facilitates nucleophilic attacks at the sulfonyl chloride site .
- Conformational Analysis : DFT calculations show a puckered cyclobutane ring with a dihedral angle of ~25°, impacting binding in biological assays .
Methodological Challenges
Q. What protocols validate the compound’s purity for biological assays?
- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate impurities. Purity >95% is required for reliable IC₅₀ measurements .
- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .
- Stability Testing : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) at 37°C for 24h; monitor degradation via LC-MS .
Q. How are mechanistic studies designed for sulfonyl chloride reactivity?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Trapping Experiments : Add scavengers (e.g., DABCO for HCl) to isolate intermediates .
- Computational Modeling : Map free-energy profiles for sulfonation/chlorination steps using Gaussian or ORCA software .
Applications in Drug Discovery
Q. What in vitro assays evaluate its potential as a protease inhibitor?
- Enzyme Inhibition : Measure IC₅₀ against serine proteases (e.g., trypsin, thrombin) using fluorogenic substrates (e.g., Z-GGR-AMC) .
- Covalent Binding Studies : Use MALDI-TOF MS to detect adduct formation with catalytic residues (e.g., Ser195 in chymotrypsin) .
- Selectivity Profiling : Screen against a panel of 50+ enzymes to identify off-target effects .
Q. How is toxicity assessed in early-stage development?
- Cytotoxicity Assays : Test in HEK293 or HepG2 cells (MTT assay) to determine LD₅₀ values .
- Reactive Metabolite Screening : Incubate with liver microsomes and trap electrophilic intermediates using glutathione (GSH) .
- hERG Channel Binding : Patch-clamp assays evaluate cardiac risk by measuring IC₅₀ for hERG potassium channel inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
